Ethyl 5-methyloxazole-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-methyl-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-3-10-7(9)6-8-4-5(2)11-6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQLWUGRGBPYLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30924982 | |
| Record name | Ethyl 5-methyl-1,3-oxazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30924982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124999-43-5, 33123-68-1 | |
| Record name | Ethyl 5-methyl-1,3-oxazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30924982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-methyl-1,3-oxazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Ethyl 5 Methyloxazole 2 Carboxylate
Established Synthetic Routes to Ethyl 5-methyloxazole-2-carboxylate
Long-standing methods in organic chemistry provide a foundational framework for the synthesis of the oxazole (B20620) core. These routes, while sometimes requiring harsh conditions, are well-documented and offer reliable pathways to various oxazole derivatives.
Tanimoto's Reported Synthesis of this compound
A specific synthetic protocol for this compound attributed to Tanimoto could not be identified within the reviewed scientific literature.
General Approaches to 2-Substituted Oxazole-4-carboxylate Esters Applicable to this compound
Several classical methods for oxazole synthesis can be adapted to produce this compound. Two of the most prominent are the Fischer oxazole synthesis and the Bredereck reaction.
The Fischer oxazole synthesis , first discovered by Emil Fischer in 1896, traditionally involves the reaction of an aromatic cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. ijpsonline.com To apply this to the target molecule, a suitable cyanohydrin would be required to react with a precursor that provides the 5-methyl group.
The Bredereck reaction offers a more versatile approach for creating 2,4-disubstituted oxazoles by reacting α-haloketones with amides. ijpsonline.com This method is known for being an economical and clean process for oxazole synthesis. ijpsonline.com A potential pathway to an isomer, ethyl 5-methylisoxazole-4-carboxylate, has been documented, which involves a multi-step process starting from ethylacetoacetate, triethylorthoformate, and acetic anhydride. google.com This highlights that established, non-catalytic methods often rely on a sequence of reactions to build the heterocyclic core and introduce the desired substituents.
Modern and Advanced Synthetic Strategies for this compound
Contemporary organic synthesis has seen a shift towards the use of catalytic methods, which often provide milder reaction conditions, higher efficiency, and greater control over selectivity compared to classical approaches.
Catalytic Methods in Oxazole Ring Formation
A variety of metal-based catalysts have been developed for the synthesis of 2,5-disubstituted oxazoles, which are directly relevant to the formation of this compound. These methods often involve the cyclization of readily available starting materials.
Gold-catalyzed synthesis represents a significant advancement. One approach involves the intermolecular oxidation of alkynes, where a gold carbene intermediate reacts with a nitrile. This [2+2+1] annulation of a terminal alkyne, a nitrile, and an oxygen atom from an oxidant like 8-methylquinoline (B175542) N-oxide offers a safe and scalable route with broad substrate scope. organic-chemistry.org
Cobalt-catalyzed reactions provide an efficient pathway through the [3+2] cycloaddition of N-pivaloyloxyamides and alkynes. rsc.org This method operates under mild conditions and proceeds via an internal oxidation pathway. rsc.org
Ruthenium and Copper co-catalyzed systems have been developed for the cyclization of carboxylic acids with phenylethenes or phenylacetylenes. nih.govacs.org These reactions proceed through a series of intermolecular C-N bond and intramolecular C-O bond formations. nih.gov Copper catalysis has also been employed independently in cascade reactions of alkenes with azides, using air as a green oxidant under mild conditions. rsc.org
Iodine-catalyzed domino reactions offer a metal-free alternative. This method can produce 2,5-disubstituted oxazoles from starting materials like aryl methyl ketones or β-keto esters combined with α-amino acids, proceeding through a decarboxylative domino reaction with yields up to 80%. nih.gov
Table 1: Overview of Catalytic Methods for 2,5-Disubstituted Oxazole Synthesis
| Catalytic System | Starting Materials | Key Features |
|---|---|---|
| Gold (Au) | Terminal Alkynes, Nitriles, N-Oxide | Mild conditions, broad scope, avoids hazardous α-diazoketones. organic-chemistry.org |
| Cobalt (Co) | N-pivaloyloxyamides, Alkynes | Mild conditions, [3+2] cycloaddition, internal oxidation pathway. rsc.org |
| Ruthenium (Ru) / Copper (Cu) | Carboxylic Acids, Phenylacetylenes | Co-catalyzed cyclization, forms C-N and C-O bonds in series. nih.govacs.org |
| Copper (Cu) | Alkenes, Azides | Cascade reaction, uses air as an oxidant, mild conditions. rsc.org |
| Iodine (I₂) | β-Keto Esters, α-Amino Acids | Metal-free, decarboxylative domino reaction. nih.gov |
Chemo- and Regioselective Synthetic Pathways
Achieving the desired substitution pattern is critical in heterocyclic synthesis. For this compound, the substituents are at positions 2 and 5. Therefore, regioselectivity—the control of the orientation of bond formation—is paramount to avoid the generation of other isomers, such as the 2,4-disubstituted product.
The choice of catalyst and starting materials can dictate the regiochemical outcome. For instance, in gold-catalyzed syntheses, a switch in selectivity from a 2,4-disubstitution pattern to a 2,5-disubstitution pattern can be achieved by using propynals as starting materials instead of terminal alkynes. researchgate.net This highlights a powerful strategy for directing the cyclization to yield the desired isomer.
Furthermore, methods have been developed for the regioselective functionalization of the oxazole ring itself, although these typically apply to a pre-formed oxazole core. google.com For the de novo synthesis of this compound, controlling the initial cyclization is the most effective strategy for ensuring regiochemical purity.
Optimization of Reaction Conditions for Enhanced Synthesis of this compound
To maximize the yield and purity of the final product, optimization of reaction parameters is a crucial step in any synthetic protocol. Key variables include the choice of solvent, temperature, reaction time, and the specific base or activating agent used.
For instance, in a direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids using the activating agent DMAP-Tf, a systematic study of the reaction conditions was performed. nih.gov It was found that the choice and amount of base were critical, with DMAP significantly improving the yield. nih.gov Temperature also played a key role; increasing the temperature from room temperature to 40 °C, in conjunction with an optimized amount of base, led to an excellent yield of 96% in a much shorter reaction time. nih.gov Solvent screening revealed that while several solvents could be used, dichloromethane (B109758) (CH₂Cl₂) provided the best results. nih.gov
Similar optimization studies are common for catalytic reactions. In a gold-catalyzed synthesis of 2,5-disubstituted oxazoles, various N-oxide oxidants were screened, with 8-methylquinoline N-oxide being identified as optimal. organic-chemistry.org The reaction temperature was also optimized to 60 °C to ensure efficient conversion. organic-chemistry.org
These examples demonstrate that a systematic approach to optimizing reaction conditions is essential for developing a robust and high-yielding synthesis of this compound.
Table 2: Examples of Optimized Reaction Conditions in Oxazole Synthesis
| Reaction Type | Parameter Optimized | Optimal Condition | Outcome | Reference |
|---|---|---|---|---|
| DMAP-Tf Mediated Synthesis | Base, Temperature | 1.5 equiv DMAP, 40 °C | 96% yield in 30 min | nih.gov |
| DMAP-Tf Mediated Synthesis | Solvent | Dichloromethane (CH₂Cl₂) | Best result among solvents tested | nih.gov |
| Gold-Catalyzed Oxidation | Oxidant | 8-methylquinoline N-oxide | Identified as optimal oxidant | organic-chemistry.org |
| Gold-Catalyzed Oxidation | Temperature | 60 °C | Efficient reaction progress | organic-chemistry.org |
Solvent Effects in this compound Synthesis
The choice of solvent plays a critical role in the synthesis of this compound and its analogs, influencing reaction rates, yields, and impurity profiles. In one synthetic approach, anhydrous toluene (B28343) is utilized as the solvent for the cyclization of ethyl 2-oxo-2-((2-oxopropyl)amino)acetate with phosphorous oxychloride. The non-polar nature of toluene facilitates the desired reaction while allowing for the necessary heating to drive the cyclization.
In the synthesis of a related compound, ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, a biphasic system of chloroform (B151607) and water is employed during the workup. orgsyn.org The chloroform layer contains the desired product, which is then washed with aqueous solutions to remove impurities. orgsyn.org This highlights the importance of solvent properties in the purification process.
Research into the synthesis of similar heterocyclic compounds has also explored the use of "green solvents" to minimize environmental impact. For example, water has been successfully used as a solvent in the synthesis of certain isoxazole (B147169) derivatives, demonstrating a move towards more environmentally benign synthetic protocols. mdpi.com
Temperature and Pressure Parameters in Reaction Kinetics
Temperature is a crucial parameter in the synthesis of this compound, directly impacting reaction kinetics and product formation. For the cyclization reaction involving ethyl 2-oxo-2-((2-oxopropyl)amino)acetate and phosphorous oxychloride, a temperature of approximately 100°C is required to facilitate the formation of the oxazole ring.
In the multi-step synthesis starting from ethylacetoacetate, the initial reaction to form ethyl ethoxymethyleneacetoacetic ester is conducted at a relatively high temperature range of 75°C to 150°C. google.com However, the subsequent step to form the isoxazole ring requires a significantly lower temperature, between -20°C and 10°C, to control the reaction and minimize the formation of by-products. google.com
For the synthesis of a related isoxazole, the reaction is carried out at 60°C for 16 hours. mdpi.com The duration and temperature are optimized to ensure the completion of the reaction. In another synthesis, the reaction mixture is initially cooled in an ice bath during the addition of reagents and then allowed to warm to room temperature for an extended period of 15 hours to ensure the reaction proceeds to completion. orgsyn.org
Catalyst Selection and Loading for Improved Yields
Catalysts are instrumental in many synthetic routes leading to oxazole and isoxazole derivatives, often improving reaction rates and yields. In the synthesis of an isoxazole derivative from propargyl benzoate (B1203000) and ethyl nitroacetate, sodium hydroxide (B78521) is used as a catalyst. mdpi.com
Palladium on charcoal (Pd/C) is a common catalyst used in hydrogenation reactions of isoxazole derivatives. mdpi.com For instance, in the hydrogenation of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate, 10% Pd/C is used to catalyze the reaction. mdpi.com The catalyst loading is a critical factor, with variations potentially affecting the reaction outcome.
In the synthesis of other heterocyclic compounds, various catalysts have been explored to enhance efficiency. For example, in the synthesis of certain thiazole (B1198619) derivatives, which share structural similarities with oxazoles, catalysts like silica-coated magnetite nanoparticles have been employed. bepls.com
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and related compounds is an area of growing interest, aiming to reduce the environmental footprint of chemical manufacturing.
Atom Economy and Reaction Efficiency
Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. primescholars.com Reactions with high atom economy are preferred as they generate less waste. primescholars.com
Intramolecular ring-to-ring isomerization reactions are prime examples of 100% atom economy, as all atoms of the starting material are incorporated into the product. nih.gov While not a direct synthesis of this compound, this principle is relevant to the broader field of heterocyclic synthesis.
In contrast, some traditional synthetic methods, such as the Gabriel synthesis of amines, exhibit very low atom economy, often less than 50%. primescholars.com Efforts in modern synthetic chemistry focus on designing routes that maximize atom economy, for instance, through addition reactions or catalytic cycles where reactants are efficiently converted to products with minimal byproduct formation.
Environmentally Benign Solvents and Reagents
The use of environmentally benign solvents is a cornerstone of green chemistry. dntb.gov.ua Traditional organic solvents are often volatile, flammable, and toxic, posing risks to human health and the environment. dntb.gov.ua Green alternatives include water, supercritical fluids, and ionic liquids. The synthesis of some isoxazole derivatives has been successfully carried out in water, demonstrating the feasibility of replacing traditional organic solvents. mdpi.compreprints.org
The selection of reagents also plays a crucial role in the greenness of a synthetic process. The use of stoichiometric amounts of hazardous reagents is being replaced by the use of catalytic amounts of more benign substances. For example, the use of strong acids and bases can be minimized or replaced with solid acid or base catalysts that are easier to handle and recycle.
Microwave-assisted synthesis is another green technique that can reduce reaction times, increase yields, and often be performed in greener solvents. bepls.compreprints.org The synthesis of various thiazole and isoxazole derivatives has been successfully achieved using microwave irradiation, highlighting its potential for the synthesis of this compound as well. bepls.compreprints.org
Data Tables
Table 1: Reaction Conditions for Synthesis of Related Isoxazole Derivatives
| Starting Materials | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Propargyl benzoate, Ethyl nitroacetate | Sodium hydroxide | Water, Ethanol | 60 | 16 | 86 | mdpi.com |
| Ethyl β-pyrrolidinocrotonate, 1-Nitropropane | Phosphorus oxychloride | Chloroform | 0 to room temp. | 18 | 68-71 | orgsyn.org |
| Ethylacetoacetate, Triethylorthoformate, Acetic anhydride | None | None | 75-150 | - | - | google.com |
| Ethyl ethoxymethyleneacetoacetic ester, Hydroxylamine sulfate | Sodium acetate | - | -20 to 10 | - | - | google.com |
Chemical Transformations and Derivatization of Ethyl 5 Methyloxazole 2 Carboxylate
Ester Hydrolysis and Transesterification Reactions of Ethyl 5-methyloxazole-2-carboxylate
The ethyl ester functional group is a primary site for the derivatization of this compound. It readily undergoes hydrolysis to yield the corresponding carboxylic acid and can be converted to other esters through transesterification.
Conversion to 5-methyloxazole-2-carboxylic Acid
The hydrolysis of this compound to 5-methyloxazole-2-carboxylic acid is a fundamental transformation, converting the ester into a more versatile functional group for further reactions like amide coupling. This reaction can be achieved under either basic or acidic conditions.
Basic hydrolysis, or saponification, is commonly employed and involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). The reaction typically proceeds by heating the mixture in a co-solvent like methanol (B129727) or tetrahydrofuran (B95107) to ensure miscibility. chemicalbook.comguidechem.comchemspider.com The process results in the formation of the carboxylate salt, which is then protonated in a separate step by adding a strong acid (e.g., hydrochloric acid, HCl) to precipitate the desired carboxylic acid. chemicalbook.com
Acid-catalyzed hydrolysis is an alternative method, representing the reverse of Fischer esterification. This reaction involves heating the ester with a large excess of water in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). google.com The reaction is reversible and driven to completion by using a high concentration of water.
A summary of typical hydrolysis conditions, based on procedures for analogous compounds, is presented below.
Table 1: Representative Conditions for Hydrolysis to 5-methyloxazole-2-carboxylic Acid
| Catalyst/Reagent | Solvent System | Temperature | Reaction Time | Notes |
|---|---|---|---|---|
| Sodium Hydroxide (NaOH) | Methanol / Water | Room Temp. to Reflux | 4 - 20 hours | A common, high-yielding method. Requires a final acidification step. chemicalbook.comchemspider.com |
| Lithium Hydroxide (LiOH) | Tetrahydrofuran / Water | Reflux | ~20 minutes | Effective for rapid hydrolysis. guidechem.com |
| Sulfuric Acid (H₂SO₄) | Aqueous | Reflux | ~3 - 9 hours | A direct method, though potentially harsh conditions can lead to by-products. google.com |
Transesterification is another key reaction of the ester group, allowing the conversion of the ethyl ester into other alkyl esters (e.g., methyl, tert-butyl). This is typically achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comorganic-chemistry.org For example, heating the ethyl ester in methanol with a catalytic amount of sulfuric acid or sodium methoxide (B1231860) would result in the formation of mthis compound. To ensure a high yield, the alcohol reactant is usually used as the solvent. masterorganicchemistry.com
Amidation Reactions of this compound
The conversion of the ester to an amide is a crucial transformation for introducing nitrogen-containing functionalities and for building peptide-like structures. This can be approached directly from the ester or, more commonly, via a two-step process involving the corresponding carboxylic acid.
Amide Formation with Ammonium (B1175870) Hydroxide
The direct reaction of this compound with ammonia (B1221849) or ammonium hydroxide to form the primary amide, 5-methyloxazole-2-carboxamide, is known as ammonolysis. While possible, this reaction is generally less efficient than other amidation methods and may require high temperatures and pressures to proceed to completion. khanacademy.org
A more practical and widely used approach is the conversion of the ester to 5-methyloxazole-2-carboxylic acid via hydrolysis, followed by the coupling of the acid with ammonium hydroxide. This two-step sequence leverages the higher reactivity of the carboxylic acid (after activation) towards amide formation.
Amide Coupling for Complex Molecule Synthesis
The most versatile method for synthesizing a wide range of amides from this compound involves a two-step procedure:
Hydrolysis: The ethyl ester is first hydrolyzed to 5-methyloxazole-2-carboxylic acid as described in section 3.1.1.
Amide Coupling: The resulting carboxylic acid is then coupled with a primary or secondary amine to form the desired amide.
This second step requires the activation of the carboxylic acid. A classic method involves converting the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. tandfonline.comresearchgate.net The acyl chloride is then reacted with the desired amine, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl by-product.
Modern peptide coupling reagents are now more commonly used as they offer milder reaction conditions and broader functional group tolerance. These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine. nih.govresearchgate.netlookchemmall.com
Table 2: Common Coupling Methods for Amide Synthesis from 5-methyloxazole-2-carboxylic Acid
| Activation Method | Reagents | Base | Solvent | Key Features |
|---|---|---|---|---|
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Pyridine | Chloroform (B151607) / None | Highly reactive intermediate; suitable for many amines but can be harsh. tandfonline.comresearchgate.net |
| Peptide Coupling | HBTU / HOBt | DIPEA (Hünig's base) | DMF / Acetonitrile | Highly efficient and rapid; good for coupling with amino acids. nih.govslideshare.net |
| Peptide Coupling | EDC / DMAP / HOBt | DIPEA | Acetonitrile | Effective for coupling with electron-deficient and unreactive amines. slideshare.net |
| In Situ Activation | Methanesulfonyl Chloride (MsCl) | N-Methylimidazole (NMI) | Dichloromethane (B109758) | Useful for coupling with electron-deficient heterocyclic amines. researchgate.net |
Abbreviations: HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium), HOBt (Hydroxybenzotriazole), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-Dimethylaminopyridine), DIPEA (N,N-Diisopropylethylamine), DMF (Dimethylformamide).
This two-step hydrolysis and coupling sequence is a cornerstone in the use of this compound for synthesizing complex molecules, including potential pharmacologically active agents. researchgate.netnih.gov
Electrophilic Aromatic Substitution on the Oxazole (B20620) Ring System
The oxazole ring is an aromatic heterocycle, but its reactivity towards electrophilic aromatic substitution (EAS) is significantly influenced by the substituents present. msu.edu In this compound, the ring is substituted with an electron-withdrawing carboxylate group at the C2 position and a weakly electron-donating methyl group at the C5 position.
While general methods for the bromination of oxazoles at an unsubstituted C5 position using N-bromosuccinimide (NBS) are known, specific examples of electrophilic aromatic substitution reactions on this compound are not well-documented in the reviewed literature. The inherent deactivation of the ring system likely requires harsh conditions that may not be compatible with the ester functionality.
Functionalization of the Methyl Group at Position 5 of this compound
The methyl group at the C5 position of the oxazole ring offers another potential site for derivatization. Typical reactions for functionalizing a methyl group on an aromatic ring include radical halogenation, oxidation, or deprotonation followed by reaction with an electrophile.
For instance, benzylic-type bromination using N-bromosuccinimide (NBS) with a radical initiator (like AIBN or light) is a common method for converting a methyl group on a heterocycle to a bromomethyl group. This new functional group could then serve as a handle for subsequent nucleophilic substitution reactions. Similarly, oxidation of the methyl group to a carboxylic acid or an aldehyde could be possible using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), although the stability of the oxazole ring under such harsh conditions would be a concern. slideshare.net
Despite these general synthetic possibilities, a review of the scientific literature did not yield specific, documented procedures for the functionalization of the C5-methyl group on this compound. Such transformations remain an area for potential exploration in expanding the synthetic utility of this compound.
Modifications of the Ethyl Ester Moiety
The ethyl ester group at the C2 position of the oxazole ring can undergo several common transformations, including hydrolysis, transesterification, and amidation, to yield other important derivatives.
Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-methyloxazole-2-carboxylic acid, under either acidic or basic conditions. Acid-catalyzed hydrolysis is typically carried out by heating the ester in the presence of a strong acid such as hydrochloric acid or sulfuric acid in an aqueous solution. google.com Alkaline hydrolysis, or saponification, is achieved by treating the ester with a base like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solvent, followed by acidification to protonate the carboxylate salt.
Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comorganic-chemistry.org For example, reacting this compound with methanol under acidic conditions would yield Mthis compound. The reaction is an equilibrium process, and using a large excess of the new alcohol can drive the reaction to completion.
Amidation: The ethyl ester can be converted directly to an amide, 5-methyloxazole-2-carboxamide, by reaction with ammonia or a primary or secondary amine. This reaction is often slower than hydrolysis and may require heating. A more common approach involves a two-step process where the ester is first hydrolyzed to the carboxylic acid, which is then activated and coupled with an amine using a coupling agent. However, direct amidation of esters with amines can also be achieved under specific conditions, sometimes catalyzed by a Lewis acid or by using a silicon-based reagent. chemistryviews.orgresearchgate.net
Table 3: Summary of Modifications of the Ethyl Ester Moiety
| Transformation | Reagents and Conditions | Product |
| Hydrolysis (Acidic) | HCl or H₂SO₄, H₂O, heat | 5-Methyloxazole-2-carboxylic acid |
| Hydrolysis (Basic) | 1. NaOH or KOH, H₂O/EtOH, heat2. H₃O⁺ | 5-Methyloxazole-2-carboxylic acid |
| Transesterification | R'OH, H⁺ or RO⁻ catalyst, heat | Mthis compound (with R'OH = Methanol) |
| Amidation | NH₃, RNH₂, or R₂NH, heat or catalyst | 5-Methyloxazole-2-carboxamide or N-substituted derivatives |
Medicinal Chemistry and Biological Activity of Ethyl 5 Methyloxazole 2 Carboxylate Derivatives
Role of Ethyl 5-methyloxazole-2-carboxylate as a Synthetic Intermediate for Biologically Active Compounds
This compound and its structural analogs, such as isoxazole (B147169) carboxylates, are valuable intermediates in the synthesis of more complex molecules with diverse biological activities. The oxazole (B20620) scaffold is present in numerous natural and synthetic compounds, and its derivatives have been shown to possess antimicrobial, anti-inflammatory, and anticancer properties.
For instance, related isoxazole and oxazole structures are used to create novel compounds with potential therapeutic applications. A series of novel ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates were synthesized and evaluated for their fungicidal and herbicidal activities. researchgate.net Some of these compounds showed significant inhibition against various fungi and plants. researchgate.net Similarly, novel thiophene-2-carboxylate (B1233283) derivatives containing a substituted oxazole moiety have been synthesized and screened for their antimicrobial activity against various bacteria and fungi. rjstonline.com The synthesis of these derivatives often involves multi-step procedures where the core oxazole or isoxazole ring is functionalized to introduce different substituents, thereby modulating the biological activity of the final compounds.
Furthermore, research has demonstrated the synthesis of 5-chloro-4-(1,3-oxazol-5-yl)-1Н-pyrrole-3-carboxyamides as antimicrobial agents, starting from ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylates. biointerfaceresearch.com This highlights the utility of oxazole-containing building blocks in developing new antimicrobial drugs. The synthesis of chiral 2-aminoalkyloxazole-5-carboxylates from isoxazol-5(2H)-ones also showcases the role of these heterocyclic systems in creating stereochemically defined molecules, which can be crucial for their biological function. researchgate.net
Derivatives as Platelet Glycoprotein (B1211001) IIb/IIIa Complex Antagonists
The glycoprotein IIb/IIIa (GP IIb/IIIa) receptor is a key player in platelet aggregation, the final common pathway in the formation of blood clots. Antagonists of this receptor are potent antiplatelet agents used in the management of acute coronary syndromes.
While specific structure-activity relationship (SAR) studies on Glycoprotein IIb/IIIa antagonists directly derived from this compound are not extensively documented in the reviewed literature, research on related heterocyclic compounds provides valuable insights. For example, studies on fluorophenyl-substituted 2-isoxazoline-5-carboxylic acids and their derivatives have shown that these compounds can inhibit platelet aggregation.
A study on these isoxazoline (B3343090) derivatives revealed that methyl esters were more potent inhibitors of GP IIa/IIIb receptor activation compared to their counterparts with a free carboxyl group. This suggests that the ester functionality, such as the ethyl ester in this compound, may be a favorable feature for this biological activity. The position of the fluorine substituent on the phenyl ring also influenced the inhibitory potency.
| Compound | Structure | Half-maximal Inhibitory Concentration (IC50) |
| Methyl ester of 3-[3-fluorophenyl]-2-isoxazoline carboxylic acid | 7.5 mmol/L | |
| Methyl ester of 3-[2-fluorophenyl]-2-isoxazoline carboxylic acid | 12.5 mmol/L |
This table presents data for isoxazoline derivatives, which are structurally related to oxazole derivatives, to illustrate potential SAR trends.
Glycoprotein IIb/IIIa inhibitors function by blocking the GP IIb/IIIa receptors located on the surface of platelets. researchgate.net In the process of blood clot formation, these receptors, upon platelet activation, bind to fibrinogen and von Willebrand factor, leading to platelet aggregation. researchgate.netrjstonline.com By competitively binding to these receptors, GP IIb/IIIa antagonists prevent fibrinogen from cross-linking platelets, thereby inhibiting the formation of a thrombus. biointerfaceresearch.comnih.gov This action is highly specific to platelets, which is an advantage as it does not interfere with other aspects of hemostasis. biointerfaceresearch.com
Derivatives as Transient Receptor Potential Cation Channel Subfamily C, Member 5 (TRPC5) Antagonists
There is a lack of published research on the activity of this compound derivatives as TRPC5 antagonists. Consequently, no information is available on:
Derivatives as Inhibitors of Protein-Protein Interactions
While the inhibition of protein-protein interactions is a significant area of drug discovery, there is no specific information linking this compound derivatives to this mode of action.
Focus on RAS-Effector Protein Interactions
No studies were found that explore the potential of derivatives of this compound to inhibit the interaction between RAS and its effector proteins. The field of RAS inhibition is extensive, but does not currently feature this particular chemical scaffold. nih.gov
Mechanism of Inhibition of RAS Signaling Pathways
The RAS family of small GTPases (KRAS, HRAS, and NRAS) are critical regulators of cell proliferation, differentiation, and survival. Mutations in RAS genes are among the most common oncogenic drivers in human cancers, making the RAS signaling pathway a prime target for anticancer drug development. This pathway, upon activation, triggers a cascade of downstream effectors, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell growth and survival.
Currently, there is a lack of specific studies in the available scientific literature that detail a direct mechanism of inhibition of the RAS signaling pathway by derivatives of this compound. Research has highlighted the anticancer properties of various oxazole derivatives, but their mode of action is often attributed to other cellular targets. For instance, some oxazole-containing compounds have been shown to induce apoptosis in cancer cells, but this is not directly linked to RAS inhibition. The precise molecular interactions and the direct impact of this compound derivatives on RAS proteins or their immediate downstream effectors remain an area for future investigation.
Relevance in Proliferative Disorders, Particularly Cancer
Despite the absence of a defined role in RAS signaling inhibition, derivatives of this compound and other oxazole-containing structures have shown notable relevance in the context of proliferative disorders, especially cancer. Their therapeutic potential stems from their ability to modulate various biological pathways involved in cancer progression.
Research has indicated that the oxazole scaffold is a versatile building block for the synthesis of molecules with diverse pharmacological activities. researchgate.net The anticancer potential of oxazole derivatives has been demonstrated through their ability to interact with specific molecular targets crucial for cancer cell proliferation and survival. For example, studies have shown that certain oxazole derivatives can inhibit the growth of breast cancer cells by inducing apoptosis.
The broader class of oxazole derivatives has been found to target a range of proteins and pathways implicated in cancer. A review of recent developments highlights that oxazole derivatives can exhibit potent anticancer activity by inhibiting targets such as STAT3, microtubules, and G-quadruplexes. nih.govresearchgate.net Furthermore, they have been shown to inhibit other critical cellular machinery including DNA topoisomerase enzymes and various protein kinases. nih.govresearchgate.net
The following table summarizes the anticancer activities of some oxazole derivatives, illustrating the diversity of their cellular targets and the cancer cell lines in which they have shown activity.
| Derivative Class | Target/Mechanism | Affected Cancer Cell Lines |
| Isoxazole-piperazine hybrids | Induction of oxidative stress, apoptosis, cell cycle arrest | Human liver (Huh7, Mahlavu) and breast (MCF-7) cancer cells researchgate.net |
| General Oxazole Derivatives | Inhibition of STAT3, microtubules, G-quadruplexes, DNA topoisomerases, protein kinases | Various cancer cell lines nih.govresearchgate.net |
| Oxazolo[5,4-d]pyrimidines | Inhibition of VEGFR-2, adenosine (B11128) kinase, Aurora A kinase, JAK1, JAK2 | Not specified in the provided context nih.gov |
| 2-Aryl-4-arylsulfonyl-5-RS-1,3-oxazoles | Antiproliferative activity, potential for specific mechanisms | Non-Small Cell Lung Cancer (HOP-92), Pleural Mesothelioma (NCI-H226) biointerfaceresearch.com |
It is important to note that while these findings are promising for the oxazole class of compounds as a whole, specific research on this compound derivatives is less extensive.
Emerging Biological Targets and Activities of this compound Derivatives
The field of medicinal chemistry is continuously identifying new biological targets for established chemical scaffolds. For oxazole derivatives, including those related to this compound, several emerging targets and activities are under investigation, expanding their potential therapeutic applications beyond general cytotoxicity.
Reviews on the therapeutic diversity of the oxazole scaffold have highlighted a wide range of biological activities, including antidiabetic, anticonvulsant, antiprotozoal, and antibacterial effects, in addition to their anticancer properties. researchgate.net This suggests that the oxazole ring is a privileged structure capable of interacting with a variety of biological macromolecules.
Emerging targets for oxazole derivatives in the context of cancer and other diseases include: nih.govresearchgate.net
Signal Transducer and Activator of Transcription 3 (STAT3): A key protein in signaling pathways that regulate cell growth and apoptosis.
G-quadruplexes: Secondary structures in nucleic acids that are involved in regulating gene expression and are considered novel targets for cancer therapy.
Protein Kinases: A large family of enzymes that play a central role in cell signaling and are frequently dysregulated in cancer.
Histone Deacetylases (HDACs): Enzymes that play a crucial role in epigenetic regulation and are targets for cancer therapy.
Mitochondrial Enzymes: Essential for cellular metabolism and survival, and their inhibition can lead to cancer cell death.
Furthermore, some isoxazole derivatives, a related class of azoles, have been shown to possess immunomodulatory properties, suggesting their potential use in treating autoimmune diseases or as vaccine adjuvants. nih.gov The exploration of these and other novel targets will be crucial in defining the future therapeutic landscape for this compound derivatives and related compounds.
Applications in Advanced Organic Synthesis Beyond Drug Discovery
Utilization of Ethyl 5-methyloxazole-2-carboxylate in Material Science
While the direct application of this compound in material science is a developing area of research, the broader class of oxazole-containing polymers (polyoxazoles) showcases significant potential. These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for high-performance applications.
The incorporation of the 5-methyl and 2-carboxylate functional groups on the oxazole (B20620) ring of this compound offers unique possibilities for polymer design. The ester group provides a reactive site for polymerization reactions, such as polycondensation or transesterification, allowing for its integration into polyester or polyamide backbones. The methyl group can influence the polymer's physical properties, such as its solubility and glass transition temperature.
Table 1: Potential Contributions of this compound Moieties to Polymer Properties
| Structural Feature | Potential Impact on Polymer Properties |
| Oxazole Ring | High thermal stability, chemical resistance, potential for fluorescence. |
| Ethyl Carboxylate Group | Reactive site for polymerization, influences polymer solubility and processability. |
| Methyl Group | Affects chain packing, potentially modifying mechanical properties and solubility. |
Research into polymers derived from similarly structured oxazoles suggests that materials incorporating this compound could exhibit tailored optical and electronic properties. The oxazole ring is a known fluorophore, and its inclusion in a polymer chain could lead to the development of novel fluorescent materials for applications in sensors, organic light-emitting diodes (OLEDs), and bio-imaging.
Role in Agrochemical Development
The oxazole scaffold is a well-established pharmacophore in the agrochemical industry, with numerous derivatives exhibiting potent fungicidal, herbicidal, and insecticidal activities. While specific research on the direct agrochemical applications of this compound is not extensively documented, its structural motifs are present in a variety of active compounds.
The development of new agrochemicals often involves the synthesis and screening of libraries of related compounds. This compound serves as a valuable building block in this process. Its functional groups allow for a range of chemical modifications to explore the structure-activity relationships (SAR) of new potential pesticides. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, esters, or other derivatives.
Table 2: Potential Agrochemical Derivatives from this compound
| Derivative Type | Potential Agrochemical Activity | Rationale |
| Amides | Fungicidal, Herbicidal | Amide linkages are common in many commercial pesticides, enhancing binding to target enzymes. |
| Hydrazones | Insecticidal, Nematicidal | The hydrazone moiety is a known toxophore in various insecticidal compounds. |
| Triazole Conjugates | Fungicidal | Combination with a triazole ring can lead to synergistic effects and broader-spectrum activity. |
The 5-methyl group on the oxazole ring can also play a crucial role in the biological activity of the resulting agrochemical. It can influence the molecule's binding affinity to target proteins and its metabolic stability in plants and insects. The exploration of derivatives of this compound represents a promising avenue for the discovery of next-generation crop protection agents with improved efficacy and environmental profiles.
Applications in Analytical Chemistry Reagents
In the realm of analytical chemistry, the unique structural features of this compound lend themselves to its use in the development of specialized reagents. The inherent fluorescence of the oxazole ring is a key property that can be exploited for the design of sensitive and selective analytical probes.
By chemically modifying the carboxylate group, this compound can be transformed into a variety of fluorescent labels or sensors. For example, coupling the molecule to a specific recognition element, such as an antibody or a nucleic acid, could enable the detection of biomolecules with high sensitivity.
Furthermore, the oxazole nitrogen and the carbonyl oxygen of the ester group can act as coordination sites for metal ions. This property opens the door to the development of chemosensors for the detection of specific metal ions in environmental or biological samples. The binding of a metal ion to the reagent can induce a change in its fluorescence properties, allowing for quantitative analysis.
Table 3: Potential Applications of this compound-Based Analytical Reagents
| Reagent Type | Target Analyte | Principle of Detection |
| Fluorescent Labels | Biomolecules (Proteins, DNA) | Covalent attachment to the analyte for visualization and quantification. |
| Chemosensors | Metal Ions (e.g., Cu²⁺, Zn²⁺) | Change in fluorescence intensity or wavelength upon metal ion binding. |
| Derivatizing Agents | Amines, Alcohols | Reaction with the analyte to form a fluorescent derivative for enhanced detection in chromatography. |
The synthesis of such analytical reagents from this compound provides a versatile platform for creating tools with tailored selectivity and sensitivity, addressing the ongoing demand for advanced analytical methods in various scientific disciplines.
Computational and Theoretical Investigations of Ethyl 5 Methyloxazole 2 Carboxylate
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For oxazole (B20620) derivatives, these calculations can elucidate the electronic structure, molecular geometry, and vibrational frequencies. While specific studies on Ethyl 5-methyloxazole-2-carboxylate are not extensively documented in publicly accessible literature, data from the parent oxazole ring and its substituted derivatives offer significant insights.
Quantum chemical calculations, such as those at the MP2/6-311++G(d,p) level of theory, have been used to determine the equilibrium geometries and bond parameters of oxazole. researchgate.net These studies reveal the precise bond lengths and angles that define the oxazole ring's structure. For instance, the O(1)-C(2) bond is approximately 1.357 Å, C(2)-N(3) is 1.291 Å, and N(3)-C(4) is 1.389 Å. researchgate.net The geometry of the oxazole ring is characteristically planar, a feature that is expected to be maintained in its derivatives. mdpi.com
The electronic distribution within the molecule is also a key aspect revealed by quantum calculations. The oxazole ring is considered aromatic, though less so than molecules like pyrrole (B145914) or benzene. clockss.org The nitrogen atom at position 3 is basic, and the oxygen atom at position 1 imparts diene-like character, influencing the molecule's reactivity in cycloaddition reactions. pharmaguideline.com The presence of an electron-withdrawing ethyl carboxylate group at the 2-position and an electron-donating methyl group at the 5-position will further modulate the electron density across the ring, influencing its chemical behavior.
Table 1: Calculated and Experimental Bond Lengths and Angles for the Oxazole Ring
| Parameter | Calculated (MP2) (Å) researchgate.net | Experimental (Å) researchgate.net |
| O(1)-C(2) | 1.367 | 1.357 |
| C(2)-N(3) | - | 1.291 |
| N(3)-C(4) | - | 1.389 |
| C(4)-C(5) | - | 1.355 |
| C(5)-O(1) | - | 1.366 |
Note: This table presents data for the parent oxazole ring as a reference for the core structure of this compound.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein.
Docking studies on various oxazole and isoxazole (B147169) derivatives have been performed to elucidate their binding modes with enzymes like cyclooxygenases (COX) and bacterial proteins. nih.gov For example, isoxazole-carboxamide derivatives have been docked into the active sites of COX-1 and COX-2 enzymes to understand their inhibitory activity. nih.gov These studies reveal that the heterocyclic ring can form crucial interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the binding pocket.
In the case of this compound, docking simulations could be employed to predict its binding affinity and pose within a target's active site. The ethyl carboxylate group could act as a hydrogen bond acceptor, while the methyl group and the oxazole ring itself could engage in van der Waals and π-stacking interactions. MD simulations could then be used to assess the stability of the predicted ligand-protein complex over time, providing insights into the dynamic nature of the interaction.
Prediction of Reactivity and Reaction Pathways
Theoretical methods can predict the reactivity of a molecule and the most likely pathways for its chemical reactions. The reactivity of the oxazole ring is well-characterized and provides a basis for predicting the behavior of this compound.
The oxazole ring can undergo various reactions:
Electrophilic Substitution: These reactions are generally difficult on the oxazole ring unless an electron-releasing substituent is present. pharmaguideline.com When it does occur, the C4 position is the most reactive, followed by C5 and then C2. pharmaguideline.com
Nucleophilic Substitution: This is rare for the parent oxazole but can occur at the C2 position if a good leaving group is present. cutm.ac.in The electron-withdrawing nature of the ethyl carboxylate at C2 in this compound would make this position more susceptible to nucleophilic attack.
Cycloaddition Reactions: The oxazole ring can act as a diene in Diels-Alder reactions, particularly with electron-deficient dienophiles. clockss.orgpharmaguideline.com This reactivity is a key feature for synthesizing more complex molecules like pyridines and furans. pharmaguideline.com
Deprotonation: The C2 proton of an oxazole can be abstracted by a strong base, leading to ring-opening to form an isonitrile. cutm.ac.in
Computational models can map the potential energy surfaces for these reactions, identifying transition states and calculating activation energies, thus providing a quantitative prediction of reaction feasibility and selectivity.
QSAR Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. QSAR studies have been successfully applied to various oxazole derivatives to predict activities such as anticancer and antifungal effects. researchgate.netwisdomlib.org
In a typical QSAR study, molecular descriptors are calculated for a set of molecules with known activities. These descriptors can be topological, electronic, or steric in nature. Statistical methods, such as multiple linear regression or machine learning algorithms like associative neural networks, are then used to build a mathematical model that relates the descriptors to the observed activity. researchgate.net
For instance, a QSAR study on 1,3-oxazole derivatives identified their potential as anticancer agents, with models showing good predictive accuracy. researchgate.net Another study on benzoxazoles and oxazolo-pyridines as antifungal agents highlighted the importance of specific topological and connectivity descriptors for their activity. wisdomlib.org
A QSAR model for this compound and related compounds could be developed to predict a specific biological activity. This would involve synthesizing a library of analogues, measuring their activity, calculating relevant molecular descriptors, and then generating a predictive model.
Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Oxazole Derivatives
| Descriptor Type | Example Descriptor | Relevance |
| Topological | Wiener Index (W) | Describes molecular branching |
| Molecular Connectivity Index (χ) | Relates to molecular size and shape | |
| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the ability to donate electrons |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the ability to accept electrons | |
| Steric | Molar Refractivity (MR) | Relates to molecular volume and polarizability |
This table provides examples of descriptor types that could be used in a QSAR study of this compound.
Future Research Directions for Ethyl 5 Methyloxazole 2 Carboxylate
Development of Novel Stereoselective Synthetic Routes
The current synthetic methods for oxazole (B20620) derivatives often result in racemic mixtures. A significant future challenge and opportunity lie in the development of stereoselective synthetic routes to produce enantiomerically pure forms of Ethyl 5-methyloxazole-2-carboxylate derivatives. The generation of one-dimensional, homochiral supramolecular assemblies has been observed in related heterocyclic systems through non-covalent interactions. mdpi.com Future research could focus on catalyst-controlled asymmetric synthesis.
Key areas for investigation include:
Chiral Catalysis: Employing chiral transition metal catalysts or organocatalysts to control the stereochemical outcome of the cyclization reactions that form the oxazole ring.
Resolution of Racemates: Developing efficient enzymatic or chromatographic methods for separating enantiomers of the final compound or key chiral intermediates.
Substrate-Controlled Synthesis: Utilizing chiral auxiliaries or substrates to direct the stereochemistry of the molecule during its assembly.
The successful development of such methods would be crucial for studying the differential biological activities of individual stereoisomers, a critical step in drug discovery and development.
Exploration of Underutilized Reactivity Profiles
The reactivity of this compound is understood in general terms, including oxidation, reduction, and nucleophilic substitution reactions. However, more complex and underutilized reactivity patterns offer fertile ground for discovery. For instance, research on related isoxazole (B147169) structures has revealed domino reactions, such as a double hydrogenolysis process where a 5-(benzoyloxymethyl)isoxazole was converted to a Z-enaminonic compound. mdpi.com
Future research should systematically explore:
Domino and Tandem Reactions: Designing one-pot reactions that leverage the inherent reactivity of the oxazole ring and its substituents to rapidly build molecular complexity. This could involve exploring reactions where the oxazole ring undergoes spontaneous N-O bond opening following an initial transformation. mdpi.com
Selective Functionalization: Investigating regioselective reactions, such as C-H activation or halogenation, at different positions of the oxazole ring to create diverse intermediates for further derivatization.
Cycloaddition Reactions: Exploring the potential of the oxazole ring to participate as a diene or dienophile in cycloaddition reactions, providing access to novel polycyclic frameworks.
A deeper understanding of these reactivity profiles will significantly expand the synthetic chemist's toolbox for modifying this scaffold.
Design of Next-Generation Derivatives with Enhanced Selectivity and Potency
The core structure of this compound serves as a valuable starting point for designing next-generation derivatives with improved biological activity. Studies have already pointed to the potential of related oxazole compounds as antimicrobial agents. The design of new analogs should be guided by structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets.
Strategies for derivative design include:
Scaffold Hopping and Isosteric Replacement: Replacing the oxazole core with other five-membered heterocycles (e.g., thiazole (B1198619), isoxazole) or modifying substituents to fine-tune electronic and steric properties.
Functional Group Modification: Systematically altering the ethyl ester group to other esters, amides, or carboxylic acids to modulate solubility, cell permeability, and target engagement. Synthetic pathways used for related isoxazoles, such as nitration followed by reduction to an amine, can introduce new functional handles for diversification. iucr.org
Fragment-Based Growth: Using the oxazole core as a base fragment and "growing" substituents that can form specific interactions with a target protein's binding site.
The table below outlines potential modifications and their intended effects.
| Modification Site | Proposed Change | Potential Enhancement |
| Ethyl Ester | Convert to Amide Library | Improved hydrogen bonding, metabolic stability |
| Methyl Group (C5) | Replace with Aryl or Heteroaryl groups | Increased potency via new binding interactions |
| Oxazole Ring | C-H Functionalization (e.g., Halogenation) | Vector for further diversification, altered electronics |
These efforts could lead to the discovery of compounds with significantly enhanced therapeutic potential.
Integration with Advanced High-Throughput Screening Methodologies
To efficiently evaluate the biological potential of newly synthesized derivatives, integration with advanced high-throughput screening (HTS) is essential. Modern HTS platforms allow for the rapid testing of thousands of compounds against a variety of biological targets. nih.gov
Future work should focus on:
Developing Target-Specific Assays: Creating robust and miniaturized assays to screen libraries of this compound derivatives against specific enzymes, receptors, or whole-cell models (e.g., bacterial or cancer cell lines). nih.gov
High-Content Screening (HCS): Employing automated microscopy and image analysis to assess multiple cellular parameters simultaneously, providing deeper insights into a compound's mechanism of action.
Computational Pre-screening: Using computational models to predict the activity and properties of virtual libraries of derivatives, helping to prioritize which compounds to synthesize and test, thereby saving resources. nih.gov
The combination of an experimental-computational pipeline will accelerate the identification of promising lead compounds for further development. nih.gov
Application in Chemical Biology Tools and Probes
Beyond direct therapeutic applications, the this compound scaffold is well-suited for development into chemical probes to investigate biological systems. nih.gov Chemical probes are small molecules designed to selectively engage a specific biological target, enabling the study of its function in a cellular context. nih.govresearchgate.net
Key directions for developing chemical probes include:
Affinity-Based Probes: Attaching reporter tags (e.g., fluorophores, biotin) or photoreactive cross-linking groups to a potent and selective derivative. This would allow for target identification, validation, and visualization within cells.
Activity-Based Probes: Designing probes that covalently bind to the active site of a target enzyme, providing a direct readout of enzymatic activity.
Modulating Biological Pathways: Using the scaffold to create tools for studying specific signaling pathways. For example, derivatives could be designed to interfere with protein-protein interactions or protein-DNA interactions, such as those involving DNA methylation readers like MBD2. researchgate.net
The development of such probes would provide invaluable tools for basic research, helping to dissect complex biological processes and validate new drug targets. nih.gov
Q & A
Q. Basic
- Storage : Refrigerated, tightly sealed containers in dry, ventilated areas to prevent moisture absorption or degradation .
- PPE : Nitrile gloves, lab coats, and chemical-resistant goggles to avoid skin/eye contact. Use fume hoods to minimize vapor inhalation .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and avoid drainage contamination .
How can researchers optimize the yield of this compound during multi-step synthesis?
Q. Advanced
- Catalyst screening : Copper cyanide (CuCN) enhances nitrile formation in early steps, improving intermediate purity .
- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates in cyclization reactions .
- Reaction monitoring : TLC or HPLC tracks progress; incomplete steps (e.g., azide-alkyne cycloaddition) require extended reflux times .
How can contradictions in spectral data (e.g., 1H NMR^1 \text{H NMR}1H NMR) be resolved when characterizing derivatives?
Q. Advanced
- Impurity analysis : Recrystallization or column chromatography removes byproducts (e.g., unreacted starting materials) .
- Dynamic effects : Variable-temperature NMR resolves signal splitting caused by rotational isomerism in ester groups .
- Computational validation : Density Functional Theory (DFT) predicts chemical shifts, aiding assignment of ambiguous peaks .
What computational approaches validate molecular interactions of this compound in drug design?
Q. Advanced
- Docking studies : Software like AutoDock Vina models binding affinity to target proteins (e.g., antimicrobial enzymes) .
- NBO analysis : Evaluates hyperconjugative interactions stabilizing the oxazole ring, guiding structural modifications .
- MD simulations : Assesses solvation dynamics and conformational stability in biological matrices .
How can green chemistry principles be applied to the synthesis of this compound?
Q. Advanced
- Solvent substitution : Replace DMF with ethyl lactate, a biodegradable solvent, to reduce environmental impact .
- Catalyst recycling : Recover CuCN via filtration and reuse in subsequent batches .
- Microwave-assisted synthesis : Reduces reaction time and energy consumption for steps like esterification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
